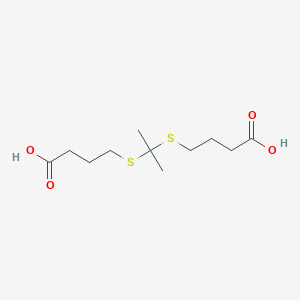
4,4'-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid is an organic compound with the molecular formula C₁₁H₂₀O₄S₂ and a molecular weight of 280.40 g/mol . This compound is characterized by the presence of two butyric acid groups linked via a propane-2,2-diyl bridge with sulfur atoms. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid typically involves the reaction of butyric acid derivatives with propane-2,2-diyl bis(sulfanediyl) intermediates. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Analyse Chemischer Reaktionen
4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can convert the compound into its corresponding thiol derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid involves its interaction with molecular targets through its functional groups. The sulfur atoms can form bonds with metal ions or other electrophilic centers, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid include:
4,4’-(Propane-2,2-diylbis(sulfanediyl))diacetic acid: This compound has shorter acetic acid groups instead of butyric acid groups.
4,4’-(Propane-2,2-diylbis(sulfanediyl))dipropionic acid: This compound features propionic acid groups, making it slightly less bulky than the butyric acid derivative.
The uniqueness of 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C11H20O4S2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-[2-(3-carboxypropylsulfanyl)propan-2-ylsulfanyl]butanoic acid |
InChI |
InChI=1S/C11H20O4S2/c1-11(2,16-7-3-5-9(12)13)17-8-4-6-10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
GASBCXKBPGDBRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(SCCCC(=O)O)SCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


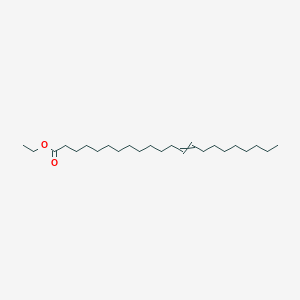
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B15156611.png)
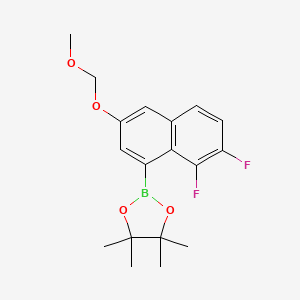
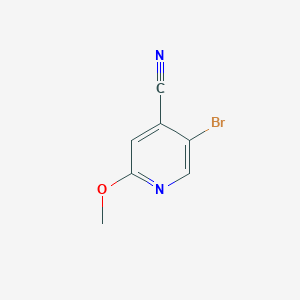
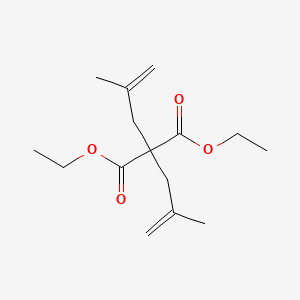

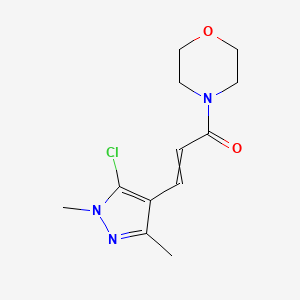
![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-dihydroinden-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15156657.png)
![N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15156676.png)
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)
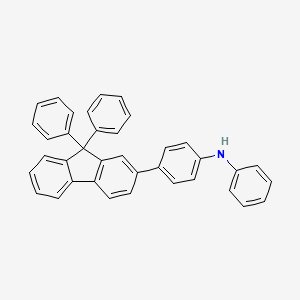
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)
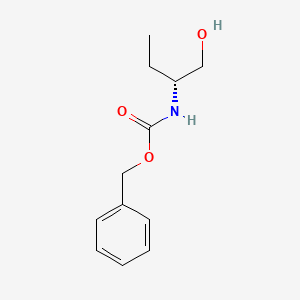
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate](/img/structure/B15156719.png)
